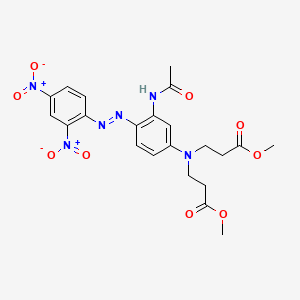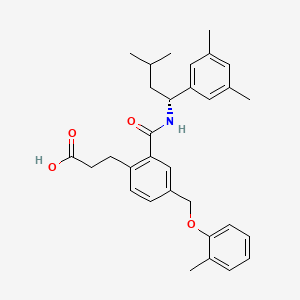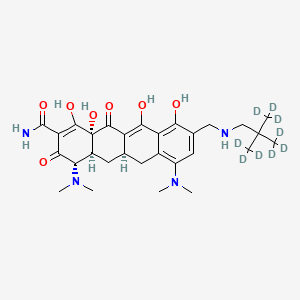
Omadacycline-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omadacycline-d9 is a novel aminomethylcycline antibiotic. It is a deuterated form of omadacycline, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the pharmacokinetic properties of the compound. This compound is used to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. It is effective against a broad spectrum of bacteria, including those resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omadacycline-d9 involves the incorporation of deuterium atoms into the omadacycline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and formulated into the desired dosage forms .
Chemical Reactions Analysis
Types of Reactions
Omadacycline-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the specific reaction but typically involve controlled temperature and pressure .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
Omadacycline-d9 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on the chemical properties of antibiotics.
Biology: Used to study the interactions of antibiotics with bacterial cells and the mechanisms of antibiotic resistance.
Medicine: Used in clinical research to evaluate the efficacy and safety of deuterated antibiotics in treating bacterial infections.
Industry: Used in the development of new antibiotics with improved pharmacokinetic properties
Mechanism of Action
Omadacycline-d9 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA and thus inhibiting the addition of new amino acids to the growing peptide chain. This results in the inhibition of bacterial growth and replication. The molecular targets of this compound include the bacterial ribosome and various proteins involved in protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to omadacycline-d9 include:
Tigecycline: Another aminomethylcycline antibiotic with a similar mechanism of action.
Eravacycline: A tetracycline derivative with broad-spectrum antibacterial activity.
Minocycline: The parent compound from which omadacycline is derived
Uniqueness
This compound is unique due to its deuterium incorporation, which can enhance its pharmacokinetic properties. This modification can result in improved stability, reduced metabolism, and potentially enhanced efficacy compared to non-deuterated antibiotics .
Properties
Molecular Formula |
C29H40N4O7 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[[[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]methyl]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
VJYKVCURWJGLPG-MYKRUONFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


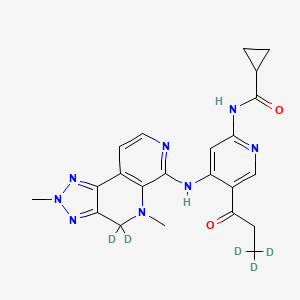
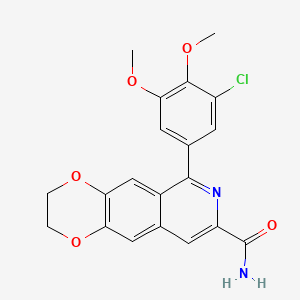
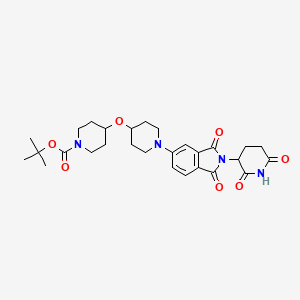
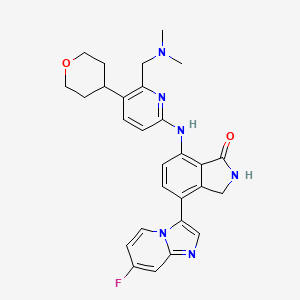
![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
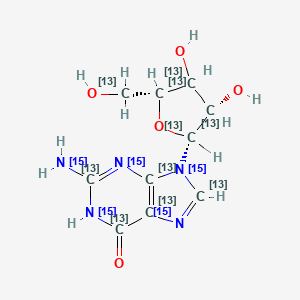



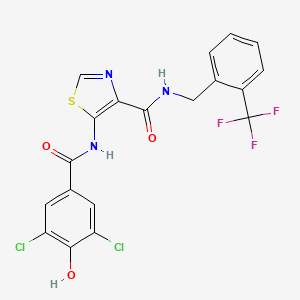
![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
